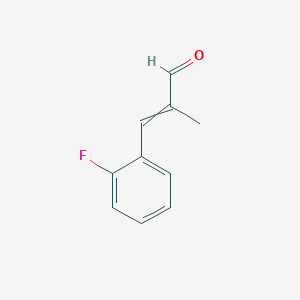

2-Methyl-3-(2-fluorophenyl) acrolein

Description

2-Methyl-3-(2-fluorophenyl) acrolein is an α,β-unsaturated aldehyde characterized by a fluorinated aromatic ring and a methyl substituent on the α-carbon of the acrolein backbone. Its structure combines the electrophilic reactivity of the α,β-unsaturated carbonyl system with the electron-withdrawing effects of the 2-fluorophenyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Propriétés

IUPAC Name |

3-(2-fluorophenyl)-2-methylprop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c1-8(7-12)6-9-4-2-3-5-10(9)11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYJLWPCKXPANB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde typically involves the reaction of 2-fluorobenzaldehyde with a suitable methylating agent under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with 2-fluorobenzaldehyde to form the desired acrylaldehyde compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide intermediate.

Industrial Production Methods

Industrial production of (E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are crucial to optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 3-(2-Fluorophenyl)-2-methylacrylic acid.

Reduction: 3-(2-Fluorophenyl)-2-methylacryl alcohol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of (E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Electronic Properties of Selected Acrolein Derivatives

Key Observations:

Fluorine vs. Chlorine Substituents : The 2-fluorophenyl group in the target compound offers stronger electron-withdrawing effects than chlorine, enhancing electrophilicity at the α,β-unsaturated carbonyl. However, chlorine’s larger size may improve membrane permeability in bioactive analogs .

Methoxy vs. Fluorine : Methoxy-substituted analogs exhibit reduced reactivity in Michael addition reactions due to electron donation, whereas fluorine maintains electrophilicity while improving metabolic stability .

Key Insights:

- Bioactivity : Fluorinated aromatic compounds often exhibit enhanced bioavailability and target selectivity. For example, (2-fluorophenyl)methylamine derivatives show improved receptor binding compared to chloro or bromo analogs . This suggests that 2-Methyl-3-(2-fluorophenyl) acrolein could serve as a precursor for fluorinated bioactive molecules.

- Synthetic Utility : The α-methyl group may stabilize reactive intermediates in cycloaddition reactions, a feature observed in methyl-substituted oxirane analogs .

Activité Biologique

2-Methyl-3-(2-fluorophenyl) acrolein is an organic compound classified as an acrolein derivative, characterized by its conjugated double bond and aldehyde functional group. The presence of a fluorinated phenyl ring enhances its electrophilic nature, making it a subject of interest in various biological studies. This article reviews the compound's biological activity, focusing on its interactions with macromolecules, potential applications, and structure-activity relationships (SAR).

- Chemical Formula : C10H9O

- Molecular Weight : 159.18 g/mol

- Structure : The compound features a methyl group, a fluorinated phenyl ring, and an acrolein backbone, contributing to its unique reactivity.

Interaction with Biological Macromolecules

Research indicates that 2-Methyl-3-(2-fluorophenyl) acrolein exhibits significant reactivity with proteins and nucleic acids. This interaction is primarily due to the electrophilic carbonyl group that can form adducts with nucleophilic sites in these macromolecules. Such interactions are crucial for understanding the compound's potential therapeutic applications and toxicity profiles.

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effects of 2-Methyl-3-(2-fluorophenyl) acrolein on various cancer cell lines. The results indicate that the compound possesses moderate cytotoxic effects, which appear to be concentration-dependent.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | |

| MCF-7 (Breast Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Structure-Activity Relationship (SAR)

The unique structure of 2-Methyl-3-(2-fluorophenyl) acrolein allows for diverse interactions with biological targets. SAR studies reveal that modifications to the fluorinated phenyl group can significantly impact biological activity:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and electrophilicity, improving binding affinity to target proteins.

- Methyl Group Positioning : Variations in the methyl group's position can alter steric hindrance and electronic properties, affecting reactivity and selectivity.

Antimicrobial Activity

In antimicrobial studies, 2-Methyl-3-(2-fluorophenyl) acrolein demonstrated moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

These results indicate potential applications in developing antimicrobial agents.

Toxicological Studies

Toxicological assessments have shown that high concentrations of 2-Methyl-3-(2-fluorophenyl) acrolein can lead to genotoxic effects in vitro. Studies involving mammalian cell lines indicated increased rates of chromosomal aberrations at elevated doses, suggesting a need for further investigation into its safety profile before clinical application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.